Cas no 30197-14-9 (Desoxyrhaponticin)
Desoxyrhaponticin Chemical and Physical Properties
Names and Identifiers
-
- trans-Desoxyrhaponticin
- Deoxyrhapontigenin O-glucoside
- 3,5-dihydroxy-4'-methoxystilbene 3-o-β-d-glucoside
- (E)-4'-Methoxy-5-(β-D-glucopyranosyloxy)stilbene-3-ol
- 3-(β-D-Glucopyranosyloxy)-5-[(E)-2-(4-methoxyphenyl)vinyl]phenol
- 3-Hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
- 3,5-DIHYDROXY-4'-METHOXYSTILBENE 3-O-BETA-D-GLUCOSIDE
- Deoxyrhapontin
- 2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- b-D-Glucopyranoside,3-hydroxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl
- Desoxyrhaponticin
- 3,5-Dihydroxy-4 inverted exclamation marka-methoxystilbene 3-O-
- A-D-glucoside
- Deoxyrhapontin from rhubarb root
- Deoxyrhaponticin
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-[3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- deoxyrha-pontin
- Spectrum5_000647
- BSPBio_003505
- SPECTRUM1500827
- s3300
- 3,5-DIHYDROXY-4'-METHOXYSTILBENE 3-O-
- BRD-K52015643-001-01-1
- CHEBI:92255
- MFCD00063444
- BRD-K14536225-001-02-7
- AKOS037514943
- CS-0022757
- CHEBI:189522
- NCGC00178025-01
- MFMQRDLLSRLUJY-DXKBKAGUSA-N
- BS-16472
- AC-34608
- 30197-14-9
- CCG-38844
- CHEMBL113536
- HY-N2486
- FT-0777064
- DA-62799
-
- MDL: MFCD00063444
- Inchi: 1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
- InChI Key: MFMQRDLLSRLUJY-DXKBKAGUSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=C(C=C(/C=C/C2C=CC(=CC=2)OC)C=1)O
Computed Properties
- Exact Mass: 404.14700
- Monoisotopic Mass: 404.14711772 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 404.4
- XLogP3: 1.4
- Topological Polar Surface Area: 129
Experimental Properties
- Color/Form: Powder
- Density: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 700.5℃ at 760 mmHg
- Flash Point: 377.5±32.9 °C
- Solubility: Very slightly soluble (0.77 g/l) (25 º C),
- PSA: 128.84000
- LogP: 0.74990
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
Desoxyrhaponticin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Desoxyrhaponticin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82310-10MG |
Desoxyrhaponticin |
30197-14-9 | 10mg |
¥4650.63 | 2023-10-18 | ||
| abcr | AB165548-10 mg |
Deoxyrhapontin |
30197-14-9 | 10 mg |
€161.50 | 2023-07-20 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1673-20mg |
Desoxyrhaponticin |
30197-14-9 | 98% | 20mg |
$120 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1673-100mg |
Desoxyrhaponticin |
30197-14-9 | 98% | 100mg |
$350 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38945-5mg |
2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
30197-14-9 | 95% | 5mg |
¥1078.0 | 2023-09-05 | |
| ChemScence | CS-0022757-5mg |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 5mg |
$119.0 | 2022-04-27 | |
| ChemScence | CS-0022757-10mg |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 10mg |
$202.0 | 2022-04-27 | |
| ChemScence | CS-0022757-25mg |
Desoxyrhaponticin |
30197-14-9 | 99.80% | 25mg |
$404.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TJS0387-1 mg |
Deoxyrhapontin |
30197-14-9 | 98.00% | 1mg |
¥528.00 | 2022-04-26 | |
| TRC | D249945-1mg |
Deoxyrhaponticin |
30197-14-9 | 1mg |
$190.00 | 2023-05-18 |
Desoxyrhaponticin Suppliers
Desoxyrhaponticin Related Literature
-
Ping Li,Weixi Tian,Xiaoyan Wang,Xiaofeng Ma Food Funct. 2014 5 251
-
Yongnian Ni,Rongmei Song,Serge Kokot Anal. Methods 2012 4 171
-
Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317
Additional information on Desoxyrhaponticin
Recent Advances in the Study of Desoxyrhaponticin (30197-14-9): A Comprehensive Research Brief
Desoxyrhaponticin (CAS: 30197-14-9), a naturally occurring stilbene derivative, has recently garnered significant attention in the field of chemical biology and medicinal research due to its promising pharmacological properties. This brief synthesizes the latest findings on Desoxyrhaponticin, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in its application.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of Desoxyrhaponticin, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Desoxyrhaponticin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This mechanism was validated in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent.
In addition to its anti-inflammatory effects, Desoxyrhaponticin has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that Desoxyrhaponticin induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's ability to modulate the PI3K/AKT/mTOR pathway was identified as a key factor in its anti-cancer activity. These findings were published in the Journal of Experimental & Clinical Cancer Research in early 2024.
Another area of interest is the pharmacokinetic profile of Desoxyrhaponticin. A recent pharmacokinetic study published in Drug Metabolism and Disposition investigated the compound's bioavailability and metabolic stability. The results indicated that Desoxyrhaponticin exhibits favorable oral bioavailability and a relatively long half-life, which are critical attributes for its development as a therapeutic agent. However, further optimization of its formulation may be required to enhance its clinical applicability.
Despite these promising findings, challenges remain in the development of Desoxyrhaponticin-based therapies. Issues such as solubility, stability, and potential off-target effects need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of Desoxyrhaponticin from bench to bedside.
In conclusion, Desoxyrhaponticin (30197-14-9) represents a multifaceted compound with significant therapeutic potential across various disease areas. Ongoing research continues to uncover its molecular mechanisms and expand its applications, paving the way for its eventual clinical use. This brief underscores the importance of further investigation into Desoxyrhaponticin to fully realize its benefits in the field of chemical biology and medicine.
30197-14-9 (Desoxyrhaponticin) Related Products
- 1065022-47-0((E)-5,4'-dihydroxystilbene 3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)
- 1065022-43-6((E)-5,4'-dihydroxystilbene 3-O-beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside)
- 847844-96-6(trans-4',5-dihydroxy-3-methoxystilbene-5-O-{alpha-L-rhamnopyranosyl-(1->2)-[alpha-L-rhamnopyranosyl-(1->6)]}-beta-D-glucopyranoside)
- 1065022-45-8((E)-5,4'-dihydroxystilbene 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-xylopyranoside)
- 113021-31-1((E)-3,4'-dimethoxy-5-6)-beta-D-glucopyranosyloxy>stilbene)
- 1190230-05-7(5-methylresveratrol-3,4'-O-beta-D-diglucopyranoside)
- 1065022-65-2((Z)-5,4'-dihydroxystilbene 3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)
- 1065023-20-2((Z)-5,4'-dihydroxystilbene 3-O-{alpha-L-rhamnopyranosyl-(1->2)-[alpha-L-rhamnopyranosyl-(1->6)]}-beta-D-glucopyranoside)
- 1065022-96-9((E)-5,4'-dihydroxystilbene 3-O-{alpha-L-rhamnopyranosyl-(1->2)-[alpha-L-rhamnopyranosyl-(1->6)]}-beta-D-glucopyranoside)
- 1065022-85-6((Z)-5,4'-dihydroxystilbene 3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside)